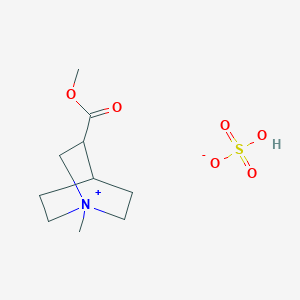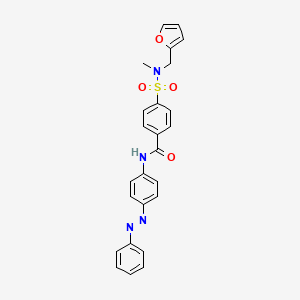
4-(Vinyloxy)butyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Vinyloxy)butyl methacrylate is an organic compound with the molecular formula C10H16O3. It is a versatile monomer used in various polymerization processes due to its unique structure, which combines a vinyl ether group and a methacrylate group. This dual functionality allows it to participate in both free-radical and cationic polymerization reactions, making it valuable in the production of advanced polymeric materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Vinyloxy)butyl methacrylate typically involves the reaction of 4-hydroxybutyl methacrylate with acetylene in the presence of a base, such as potassium hydroxide, to form the vinyl ether linkage. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Vinyloxy)butyl methacrylate undergoes various chemical reactions, including:
Free-Radical Polymerization: Initiated by free radicals, this reaction forms polymers with high molecular weights.
Cationic Polymerization: Initiated by cationic species, this reaction is useful for creating polymers with unique properties.
Common Reagents and Conditions:
Free-Radical Polymerization: Typically uses initiators like azobisisobutyronitrile (AIBN) and is carried out in solvents like 1,4-dioxane at elevated temperatures.
Cationic Polymerization: Uses cationic initiators such as boron trifluoride etherate and is conducted under anhydrous conditions to prevent hydrolysis.
Major Products: The primary products of these reactions are high-performance polymers used in coatings, adhesives, and advanced composites .
Wissenschaftliche Forschungsanwendungen
4-(Vinyloxy)butyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Industry: Utilized in the production of UV-curable coatings, adhesives, and 3D printing resins.
Wirkmechanismus
The mechanism of action of 4-(Vinyloxy)butyl methacrylate involves its ability to undergo polymerization reactions. The vinyl ether group participates in cationic polymerization, while the methacrylate group undergoes free-radical polymerization. This dual reactivity allows for the formation of complex polymer networks with enhanced mechanical and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Butyl methacrylate: Similar in structure but lacks the vinyl ether group, limiting its reactivity to free-radical polymerization.
Methyl methacrylate: Another methacrylate monomer, but with a simpler structure and different polymerization characteristics.
Uniqueness: 4-(Vinyloxy)butyl methacrylate’s unique combination of vinyl ether and methacrylate groups allows it to participate in both free-radical and cationic polymerization, making it more versatile than its counterparts .
Eigenschaften
CAS-Nummer |
82386-37-6 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
4-ethenoxybutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-4-12-7-5-6-8-13-10(11)9(2)3/h4H,1-2,5-8H2,3H3 |
InChI-Schlüssel |
ZEUGUMVMFBIRJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCCCOC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)








![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)

